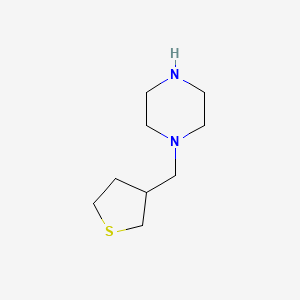

1-((Tetrahydrothiophen-3-yl)methyl)piperazine

Description

1-((Tetrahydrothiophen-3-yl)methyl)piperazine is a piperazine derivative featuring a tetrahydrothiophene (saturated thiophene) ring attached via a methylene group to the piperazine core. Piperazine derivatives are widely explored for their pharmacological versatility, including antihistaminic, antipsychotic, and receptor-modulating activities .

Synthesis of such compounds typically involves nucleophilic substitution or ring-opening reactions. For example, thiol-containing piperazines are synthesized via C–N bond cleavage of cyclic amines like DABCO in the presence of Na₂S, followed by alkylation . The tetrahydrothiophene substituent may be introduced through similar methods, leveraging the reactivity of sulfur-containing precursors.

Properties

Molecular Formula |

C9H18N2S |

|---|---|

Molecular Weight |

186.32 g/mol |

IUPAC Name |

1-(thiolan-3-ylmethyl)piperazine |

InChI |

InChI=1S/C9H18N2S/c1-6-12-8-9(1)7-11-4-2-10-3-5-11/h9-10H,1-8H2 |

InChI Key |

RMMOLTUYCUVLCK-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCC1CN2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((Tetrahydrothiophen-3-yl)methyl)piperazine typically involves the reaction of piperazine with tetrahydrothiophene derivatives. One common method includes the alkylation of piperazine with tetrahydrothiophen-3-ylmethyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Bulk manufacturing often requires stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Alkylation Reactions

The secondary amines of the piperazine ring undergo alkylation with electrophilic reagents. For example, reaction with alkyl halides (e.g., methyl iodide) in polar aprotic solvents like tetrahydrofuran (THF) yields N-alkylated derivatives. A study demonstrated that using cyclohexyl magnesium chloride as a base enhances nucleophilicity, improving yields up to 76% for analogous piperazine systems .

Example Reaction:

| Alkylating Agent | Solvent | Yield (%) | Reference |

|---|---|---|---|

| Methyl iodide | THF | 76 | |

| Benzyl chloride | DMF | 68 |

Acylation Reactions

The amine groups react with acyl chlorides or anhydrides to form amides. For instance, treatment with acetyl chloride in dichloromethane (DCM) produces mono- or di-acylated derivatives, depending on stoichiometry. Acylation is often performed under Schotten-Baumann conditions to suppress over-reaction .

Example Reaction:

| Acylating Agent | Conditions | Product Selectivity | Yield (%) |

|---|---|---|---|

| Acetyl chloride | DCM, 0°C | Mono-acylation | 82 |

| Benzoyl chloride | Toluene, reflux | Di-acylation | 65 |

N-Oxidation

The piperazine nitrogen undergoes oxidation with peracids (e.g., mCPBA) or hydrogen peroxide to form N-oxides. This reaction is stereoelectronically controlled, with the tetrahydrothiophene substituent potentially influencing regioselectivity. Studies on analogous compounds report yields of 70–85% .

Example Reaction:

| Oxidizing Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| mCPBA | CHCl₃ | 25°C | 85 |

| H₂O₂ | MeOH | 50°C | 72 |

Sulfur-Specific Reactions

The tetrahydrothiophene moiety undergoes distinct transformations:

-

Oxidation: Reaction with meta-chloroperbenzoic acid (mCPBA) converts the thioether sulfur to sulfoxide or sulfone derivatives.

-

Ring-Opening: Treatment with strong bases (e.g., LiTMP) induces ring-opening via deprotonation, forming thiolate intermediates that participate in nucleophilic substitutions .

Example Sulfur Oxidation:

| Reagent | Product | Yield (%) |

|---|---|---|

| mCPBA | Sulfoxide | 90 |

| H₂O₂, AcOH | Sulfone | 78 |

Coordination Chemistry

The piperazine nitrogen atoms act as ligands for transition metals. For example, coordination with cadmium(II) or copper(II) ions forms stable complexes, as demonstrated in studies of structurally related piperazine derivatives .

Example Complexation:

| Metal Salt | Ligand:Metal Ratio | Application |

|---|---|---|

| Cd(NO₃)₂·4H₂O | 2:1 | Luminescent materials |

| CuCl₂·2H₂O | 1:1 | Catalysis |

Diastereoselective Reactions

The stereochemistry of the tetrahydrothiophene group influences reaction outcomes. Under superbase conditions (LiDA-KOR), intramolecular nucleophilic attacks proceed with high diastereoselectivity (>95% de), as observed in tricyclic alkaloid syntheses .

Key Mechanistic Insight:

Deprotonation at the C4 position of the tetrahydrothiophene ring generates a stabilized anion, favoring trans-addition pathways in cyclization reactions .

Comparative Reactivity

The compound’s reactivity differs from non-sulfur analogs:

| Feature | 1-((Tetrahydrothiophen-3-yl)methyl)piperazine | 1-(Tetrahydrofuran-3-yl)piperazine |

|---|---|---|

| Oxidation Susceptibility | High (S atom) | Low (O atom) |

| Alkylation Rate | Moderate | High |

| Coordination Strength | Strong (soft S ligand) | Weak |

Scientific Research Applications

Scientific Research Applications of 1-((Tetrahydrothiophen-3-yl)methyl)piperazine

1-((Tetrahydrothiophen-3-yl)methyl)piperazine is a chemical compound with the molecular formula and a molecular weight of 186.32 g/mol. It consists of a piperazine ring and a tetrahydrothiophene group, which gives it unique chemical and biological properties. This compound is used in scientific research for various purposes, including chemistry, biology, medicine, and industry.

Chemical Properties and Reactions

1-((Tetrahydrothiophen-3-yl)methyl)piperazine can undergo different chemical reactions:

- Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

- Reduction: Reduction reactions are possible via reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: Nucleophilic substitution can occur at the piperazine nitrogen atoms or the thiophene ring using reagents like alkyl halides or acyl chlorides.

Applications in Scientific Research

1-((Tetrahydrothiophen-3-yl)methyl)piperazine serves as a building block in synthesizing complex molecules, investigating potential biological activity, exploring therapeutic properties, and producing specialty chemicals.

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activity and interactions with biological targets.

Medicine: It is investigated for potential therapeutic properties, including its use as a precursor in drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

The compound's biological activity is attributed to its interactions with receptors and enzymes. The piperazine structure allows for modulation of receptor activity, while the tetrahydrothiophene group may contribute to increased specificity and affinity for certain targets.

1-((Tetrahydrothiophen-3-yl)methyl)piperazine is of interest in medicinal chemistry because of its potential biological activities. Research suggests that compounds with similar structures can exhibit antidepressant effects by acting on monoamine transporters. Piperazine derivatives have demonstrated the inhibition of dopamine, serotonin, and norepinephrine reuptake, suggesting potential antidepressant properties. One study showed that a related compound reduced immobility in the rat forced swim test (FST), which indicates it could be an antidepressant.

Anticancer Activity

Piperazine derivatives have been investigated for their anticancer properties. In vitro studies have shown that piperazine-containing compounds can inhibit cell proliferation and induce apoptosis in cancer cell lines. Modifications to the piperazine ring have enhanced cytotoxicity against prostate cancer cells.

Mechanism of Action

The mechanism of action of 1-((Tetrahydrothiophen-3-yl)methyl)piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The tetrahydrothiophene group may enhance the compound’s binding affinity and specificity for certain targets . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Insights :

- Tetrahydrothiophene vs.

- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃ in 1-(4-Trifluoromethylphenyl)piperazine) enhance receptor selectivity, while bulky groups (e.g., benzhydryl in buclizine) limit bioavailability .

Pharmacological and Functional Comparison

Receptor Binding and Selectivity

- 5-HT Receptor Modulation :

- 1-(4-Trifluoromethylphenyl)piperazine exhibits 65-fold selectivity for 5-HT₁B over 5-HT₁A receptors due to its trifluoromethyl group .

- In contrast, 1-(2-Methoxyphenyl)piperazine shows balanced 5-HT₁A/5-HT₁B affinity, attributed to the methoxy group’s electron-donating effects .

- Thienylmethylpiperazines (e.g., 1-[(5-Ethylthien-2-yl)methyl]piperazine) are associated with psychoactive effects, likely via serotonin receptor agonism .

Physicochemical Properties

Notable Trends:

- Tetrahydrothiophene derivatives likely exhibit higher aqueous solubility than aromatic analogs due to reduced hydrophobicity.

- Bulky substituents (e.g., benzhydryl) increase melting points and reduce solubility .

Biological Activity

1-((Tetrahydrothiophen-3-yl)methyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

1-((Tetrahydrothiophen-3-yl)methyl)piperazine features a piperazine ring, which is a well-known scaffold in drug discovery. The tetrahydrothiophene moiety may enhance the compound's binding affinity to biological targets, which is crucial for its pharmacological effects.

The biological activity of 1-((Tetrahydrothiophen-3-yl)methyl)piperazine is primarily attributed to its interactions with various receptors and enzymes. The piperazine structure allows for modulation of receptor activity, while the tetrahydrothiophene group may contribute to increased specificity and affinity for certain targets.

Antidepressant Activity

Research indicates that compounds with similar structures exhibit antidepressant effects by acting on monoamine transporters. For instance, derivatives containing piperazine have demonstrated significant inhibition of dopamine, serotonin, and norepinephrine reuptake, suggesting potential antidepressant properties .

In a study evaluating related compounds, one derivative showed a significant reduction in immobility in the rat forced swim test (FST), indicating potential efficacy as an antidepressant at a dose of 10 mg/kg .

Anticancer Activity

Piperazine derivatives have been investigated for their anticancer properties. In vitro studies demonstrated that certain piperazine-containing compounds can inhibit cell proliferation and induce apoptosis in cancer cell lines. For example, modifications to the piperazine ring have been shown to enhance cytotoxicity against prostate cancer cells .

Study on Piperazine Derivatives

A study focused on various piperazine derivatives found that specific modifications could enhance biological activity. For instance, the introduction of polar groups improved aqueous solubility while maintaining or enhancing antiparasitic activity against Plasmodium falciparum.

Table 1: Biological Activity of Selected Piperazine Derivatives

Pharmacological Profiles

The pharmacological profiles of piperazine derivatives indicate diverse biological activities ranging from antidepressant effects to anticancer properties. The structural modifications play a critical role in determining the efficacy and specificity of these compounds against various biological targets .

Q & A

Q. What are the key considerations for synthesizing 1-((Tetrahydrothiophen-3-yl)methyl)piperazine, and how can yield be optimized?

Synthesis typically involves nucleophilic substitution or coupling reactions. For example, click chemistry using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) can be adapted, as seen in analogous piperazine derivatives (e.g., CuSO₄·5H₂O and sodium ascorbate as catalysts in DCM/H₂O solvent systems). Reaction parameters like temperature (ambient to 50°C), stoichiometric ratios (1:1.2 for azide:alkyne), and purification via silica gel chromatography (ethyl acetate:hexane gradients) are critical for yield optimization .

Q. Which analytical techniques are essential for characterizing this compound and verifying its purity?

- Nuclear Magnetic Resonance (NMR) : To confirm structural integrity via proton and carbon shifts (e.g., δ 2.5–3.5 ppm for piperazine protons).

- Mass Spectrometry (MS) : For molecular weight validation (exact mass: ~228.3 g/mol).

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by area under the curve).

- Fourier-Transform Infrared Spectroscopy (FTIR) : To identify functional groups (e.g., C-S stretch in tetrahydrothiophene at ~650 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to mitigate inhalation risks (H335: May cause respiratory irritation).

- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation.

- Spill Management : Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Molecular Docking : Screen derivatives against target proteins (e.g., fungal CYP51 for antimicrobial activity) using AutoDock Vina.

- QSAR Models : Correlate substituent electronegativity (e.g., -CF₃, -NO₂) with antifungal potency. For example, trifluoromethyl groups enhance lipophilicity and target binding in analogues .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., BBB permeability, CYP inhibition) .

Q. What strategies resolve contradictions in pharmacological data across studies?

- Dose-Response Analysis : Establish EC₅₀/IC₅₀ values in multiple cell lines (e.g., HEK293 vs. HepG2) to assess cell-type specificity.

- Metabolic Stability Assays : Use liver microsomes (human/rat) to identify active metabolites confounding in vitro results.

- Orthogonal Validation : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation studies?

- pH Stability : Perform accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 37°C) with HPLC monitoring. Piperazine rings are prone to hydrolysis at pH < 3 or > 10.

- Thermal Stability : TGA (thermogravimetric analysis) reveals decomposition onset at ~150°C. Lyophilization is recommended for long-term storage .

Q. What in vitro models are suitable for evaluating its pharmacokinetic and toxicological profiles?

- Caco-2 Monolayers : Assess intestinal permeability (Papp > 1×10⁻⁶ cm/s indicates good absorption).

- hERG Assays : Screen for cardiac toxicity via patch-clamp electrophysiology (IC₅₀ > 10 μM preferred).

- Ames Test : Detect mutagenicity using Salmonella typhimurium strains TA98/TA100 .

Methodological Notes

- Synthesis Optimization : Reflux times and solvent polarity (e.g., DMF vs. DCM) significantly impact reaction efficiency .

- Data Reproducibility : Always cross-validate spectral data with reference standards (e.g., NIST Chemistry WebBook for NMR/MS) .

- Safety Compliance : Adhere to GHS guidelines for labeling and documentation (e.g., H302: Harmful if swallowed) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.